molecular formula C12H10O4S B14290115 4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione CAS No. 115685-95-5

4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14290115
CAS No.: 115685-95-5
M. Wt: 250.27 g/mol
InChI Key: OPCRHGVTGQJZDN-UHFFFAOYSA-N
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Description

4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione is an organic compound with a complex structure that includes a methoxy group, a thiophene ring, and a cyclohexa-diene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another method involves the oxidation and oxidative coupling of gentisic acid with aniline using periodate oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione groups to diols.

    Substitution: The methoxy and thiophene groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out in solvents such as methanol, dichloromethane, and water under controlled temperatures.

Major Products

The major products formed from these reactions include quinone derivatives, diols, and substituted thiophene compounds.

Scientific Research Applications

4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets and pathways in biological systems. The compound’s core structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent cytotoxic effects on tumor cells . The thiophene ring and methoxy groups contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione is unique due to its combination of a methoxy group, a thiophene ring, and a cyclohexa-diene-dione core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

115685-95-5

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

4-methoxy-5-(thiophen-2-ylmethoxy)cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C12H10O4S/c1-15-11-5-9(13)10(14)6-12(11)16-7-8-3-2-4-17-8/h2-6H,7H2,1H3

InChI Key

OPCRHGVTGQJZDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=O)C=C1OCC2=CC=CS2

Origin of Product

United States

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